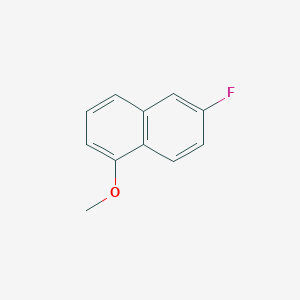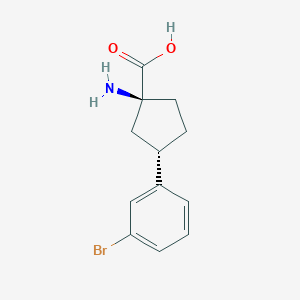![molecular formula C13H15N3O4 B13056163 ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate](/img/structure/B13056163.png)
ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This particular compound is notable for its unique structure, which includes a diazenyl group and a hydroxyphenyl group, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate typically involves the reaction of ethyl carbamate with a suitable diazenyl compound under controlled conditions. One common method is the reaction of ethyl carbamate with 3-hydroxy-2-phenyldiazenylbut-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the diazenyl group .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl carbamates.
Aplicaciones Científicas De Investigación
Ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interact with DNA, causing structural changes that affect gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler carbamate with known carcinogenic properties.
Methyl carbamate: Another simple carbamate used in various industrial applications.
Propyl carbamate: Similar in structure but with different alkyl groups.
Uniqueness
Ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate is unique due to its diazenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15N3O4 |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate |
InChI |
InChI=1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,17H,3H2,1-2H3,(H,14,18,19)/b11-9-,16-15? |
Clave InChI |
XWWOKQXHXAWHGB-XCZCTDNDSA-N |
SMILES isomérico |
CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


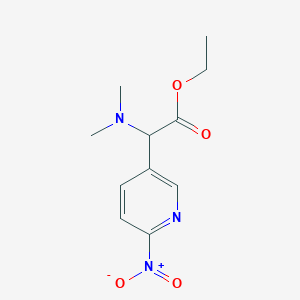

![Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13056091.png)
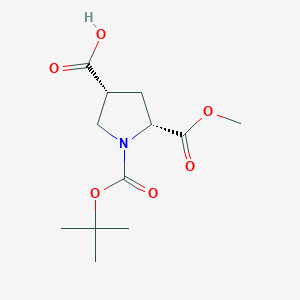
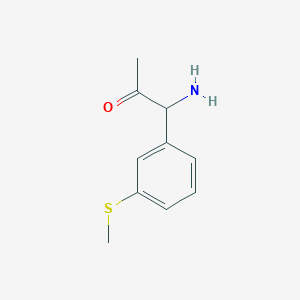
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate](/img/structure/B13056102.png)
![ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13056107.png)
![6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13056111.png)
![Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13056112.png)
![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056116.png)
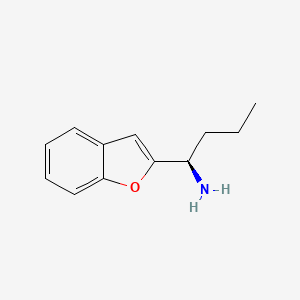
![(S)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056123.png)
